1,4-Diisopropylbenzene

Catalog No.
S702152
CAS No.
100-18-5
M.F
C12H18
M. Wt
162.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diisopropylbenzene

CAS Number

100-18-5

Product Name

1,4-Diisopropylbenzene

IUPAC Name

1,4-di(propan-2-yl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3

InChI Key

SPPWGCYEYAMHDT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(C)C

Solubility

INSOL IN WATER
Sol in all proportions of alcohol, ether, acetone, benzene.

Synonyms

1,4-Bis(1-methylethyl)benzene; 1,4-Bis(isopropyl)benzene; NSC 84198; p-Di-iso-propylbenzene; p-Diisopropylbenzene

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C

Solvent Applications

1,4-Diisopropylbenzene's hydrophobic nature (repels water) makes it suitable for dissolving non-polar and slightly polar organic compounds commonly used in research laboratories. These can include:

  • Fats and oils
  • Waxes
  • Resins
  • Polymers

Its high boiling point (203 °C) allows for safe evaporation during sample preparation and purification processes.

Chemical Intermediate Applications

1,4-Diisopropylbenzene acts as a precursor for the synthesis of various functionalized aromatic compounds. These synthesized compounds find applications in diverse research fields, including:

  • Pharmaceutical development: As building blocks for the synthesis of medicinal drugs and active pharmaceutical ingredients (APIs) [].
  • Material science: For the creation of polymeric materials with specific properties like thermal stability and electrical conductivity [].
  • Organic chemistry research: As a starting material for exploring reaction mechanisms and developing new synthetic methods [].
  • Origin: DIPB is a minor component found in crude petroleum [].
  • Significance:
    • Precursor: DIPB serves as a starting material for the synthesis of various dihydroxylbenzene derivatives through the Hock rearrangement [].
    • Separation Science: DIPB finds application in the TALSPEAK process for separating trivalent lanthanides from actinides during nuclear fuel reprocessing.

Citation:

  • [1] Sigma-Aldrich
  • [2] Wikipedia: Diisopropylbenzene
  • [3] Sigma-Aldrich

Molecular Structure Analysis

DIPB has the chemical formula C₁₂H₁₈. Its structure consists of a benzene ring (six-membered carbon ring with alternating single and double bonds) with two isopropyl groups (CH(CH₃)₂) attached at the 1st and 4th positions of the ring. This arrangement is referred to as a para disubstitution pattern.

The key features of the structure include:

  • Aromatic ring: The delocalized electrons within the ring contribute to its stability and unique chemical properties.
  • Isopropyl groups: These bulky groups can influence the reactivity of the molecule due to steric hindrance.
  • Para disubstitution: This specific positioning of the isopropyl groups may influence crystal packing and interactions with other molecules.

Chemical Reactions Analysis

Synthesis
Relevant Reaction

The primary reaction of interest for DIPB is the Hock rearrangement. This reaction involves treating DIPB with a strong Lewis acid catalyst, which leads to the rearrangement of the isopropyl groups and the formation of isomeric dihydroxylbenzene derivatives (catechol, resorcinol) [].

Balanced Chemical Equation:

C₁₂H₁₈ (DIPB) + 2H₂O -> C₆H₄(OH)₂ (Dihydroxylbenzene derivative) + 2C₃H₈ (Propane)

Citation:

  • [1] Wikipedia: Diisopropylbenzene

Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₂H₁₈
  • Molecular Weight: 162.28 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: Data not readily available in scientific literature.
  • Boiling Point: 210-212 °C []
  • Solubility: Insoluble in water []
  • Stability: Relatively stable under ambient conditions. Can form hydroperoxides upon prolonged storage or exposure to air [].

DIPB itself does not have a well-defined mechanism of action in biological systems. Its primary significance lies in its role as a precursor for the synthesis of other chemicals.

  • Flammability: Flammable liquid. Flash point is likely similar to other aromatic hydrocarbons, around 40-50 °C.
  • Health: Limited data available on specific health hazards. However, as with most organic solvents, it may cause irritation upon inhalation or skin contact.
  • Storage and Handling: Standard safety protocols for handling flammable organic solvents should be followed. Store in a cool, well-ventilated place away from heat and ignition sources. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.

Citation:

  • [2] Sigma-Aldrich

Additional Notes:

  • Although DIPB finds applications in some scientific research areas, it is not a widely studied compound.
  • More research may be needed to fully understand its potential toxicity

Physical Description

GasVapor; Liquid

Color/Form

Liquid

XLogP3

4.9

Boiling Point

210.3 °C

Density

0.8568 AT 20 °C/4 °C

Melting Point

-17.0 °C
-17.1 °C

UNII

5M62031NZP

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 63 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 58 of 63 companies with hazard statement code(s):;
H315 (75.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (18.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (18.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (18.97%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (20.69%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (67.24%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.25 mmHg
1 MM HG AT 40.0 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

700-18-5
100-18-5

Wikipedia

1,4-diisopropylbenzene

Biological Half Life

3.98 Days

Methods of Manufacturing

ALKYLATION OF BENZENE OR CUMENE WITH PROPYLENE IN THE PRESENCE OF A CATALYST FOLLOWED BY FRACTIONATION; BY-PRODUCT OF CUMENE PRODN FROM BENZENE & PROPYLENE.

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
Rubber product manufacturing
Benzene, 1,4-bis(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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